molecular formula C5H6ClNO2 B2690335 3-Oxopyrrolidine-1-carbonyl chloride CAS No. 2551118-57-9

3-Oxopyrrolidine-1-carbonyl chloride

Cat. No. B2690335
M. Wt: 147.56
InChI Key: FPJLBBWOGFXFGO-UHFFFAOYSA-N
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Description

3-Oxopyrrolidine-1-carbonyl chloride is a compound that falls under the category of pyrrolidine derivatives . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of 3-Oxopyrrolidine-1-carbonyl chloride is characterized by a five-membered pyrrolidine ring. The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Catalytic and Synthetic Applications

  • Palladium-Catalyzed Direct Arylation : Palladium-catalyzed C3 or C4 direct arylation of heteroaromatic compounds with aryl halides through C-H bond activation has been highlighted as a method for generating carbon-carbon bonds. This approach is noted for synthesizing complex molecules efficiently, providing access to a wide variety of new heteroaryl derivatives (Roger, Gottumukkala, & Doucet, 2010).

  • Antiviral Activity and Pharmacokinetics : The compound’s derivatives have been investigated for antiviral activity, particularly as inhibitors of human rhinovirus 3C protease. This research offers insights into developing novel, orally bioavailable antiviral agents (Patick et al., 2005).

Material Science and Surface Chemistry

  • Carbon Nanofiber Oxidation : Vapor-grown carbon nanofibers treated with nitric acid show significant resistance to oxidation, with studies focusing on surface chemistry alterations. These modifications impact materials' wettability and potential application in various industrial processes (Lakshminarayanan, Toghiani, & Pittman, 2004).

  • Iron(III) Chloride in Oxidative Couplings : Iron(III) chloride has been utilized in oxidative C-C coupling reactions, offering a cost-effective and environmentally benign catalyst for synthesizing complex molecular arrays. This showcases the diverse applications of iron(III) chloride in organic synthesis and materials science (Sarhan & Bolm, 2009).

Future Directions

Pyrrolidine derivatives, including 3-Oxopyrrolidine-1-carbonyl chloride, have potential in the field of drug discovery due to their versatile scaffold. They can guide medicinal chemists in the design of new compounds with different biological profiles .

properties

IUPAC Name

3-oxopyrrolidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJLBBWOGFXFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopyrrolidine-1-carbonyl chloride

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